molecular formula C20H19N3O2 B2835419 N-(2-ethylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide CAS No. 1291837-92-7

N-(2-ethylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B2835419
CAS No.: 1291837-92-7
M. Wt: 333.391
InChI Key: DMSZLZOWFISSQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Ethylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a novel chemical entity designed for pharmaceutical and life sciences research. This compound belongs to the N-phenyl-6-oxo-3-phenylpyridazine class of molecules, which have demonstrated significant potential as selective Cyclooxygenase-2 (COX-2) inhibitors . Research on structurally similar analogs has shown potent anti-inflammatory profiles, with some compounds exhibiting superior in vivo efficacy and reduced gastric ulcerogenic effects compared to standard drugs like celecoxib and indomethacin . Beyond inflammation research, the 6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide scaffold is of interest in oncology. Compounds featuring this core structure are investigated as inhibitors of tumor-associated carbonic anhydrase (CA) isoforms, such as hCA IX and XII . The overexpression of these enzymes in solid tumors makes them attractive targets for anticancer agents, as they play a pivotal role in tumor pH regulation, survival, and proliferation . Furthermore, pyridazinone derivatives are being explored for the treatment of other conditions, including cystic fibrosis, highlighting the versatility of this chemical class in drug discovery . This product is intended for research purposes such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-2-15-8-6-7-11-17(15)21-19(24)14-23-20(25)13-12-18(22-23)16-9-4-3-5-10-16/h3-13H,2,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSZLZOWFISSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H22N4O3C_{22}H_{22}N_{4}O_{3}, with a molecular weight of 390.4 g/mol. Its structure includes a pyridazine ring, an acetamide group, and a phenyl moiety, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC22H22N4O3C_{22}H_{22}N_{4}O_{3}
Molecular Weight390.4 g/mol
IUPAC NameN-(2-ethylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
InChI KeyOIENCNGHNCIPFX-UHFFFAOYSA-N

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds derived from pyridazine have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some derivatives have been reported to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : The presence of specific functional groups may contribute to the anti-inflammatory properties observed in related compounds.

The biological activity of N-(2-ethylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in disease pathways, such as cathepsin K, which is crucial in bone resorption.
  • Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways, leading to therapeutic effects.
  • Reactive Oxygen Species (ROS) Scavenging : The compound may exhibit antioxidant properties by scavenging ROS, thereby protecting cells from oxidative stress.

Anticancer Activity

A study examining the anticancer potential of similar pyridazine derivatives showed that these compounds could induce apoptosis in human cancer cell lines. The mechanism was linked to the modulation of the p53 pathway, enhancing the expression of pro-apoptotic factors while inhibiting anti-apoptotic proteins.

Antimicrobial Efficacy

Research on related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl group could enhance efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(2-ethylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
4-(Trifluoromethyl)benzamideTrifluoromethyl groupAntimicrobial
2-Amino-benzothiazoleBenzothiazole coreAnticancer
5-MethylpyridazinePyridazine coreAnti-inflammatory

This comparison highlights how variations in substituents influence biological activity and functional properties.

Comparison with Similar Compounds

Structural Modifications and Key Analogs

The following table summarizes structural analogs of the target compound, highlighting substituent variations and their implications:

Compound Name/ID Pyridazinone Substituent Acetamide Substituent Molecular Weight Key Findings/Synthesis Yield Biological Activity
Target Compound 3-phenyl 2-ethylphenyl ~338* Not explicitly reported Potential enzyme inhibition
Methyl-N-[2-(6-oxo-3-p-tolyl...)] (Ev1) 3-p-tolyl Methyl alkanoate/dipeptide Not specified One-pot synthesis (high yield) Precursor for dipeptides
N-(3-sulfonyl-4-methylphenyl)-2-(4,5-dichloro-6-oxo...) (Ev2) 4,5-dichloro-3-phenyl 3-(azepan-1-ylsulfonyl)-4-methylphenyl ~471† 79% yield via acid-amine coupling PRMT5-substrate interaction inhibitor
2-(6-oxo-3-phenyl...)-N-(2-(trifluoromethyl)phenyl) (Ev4) 3-phenyl 2-(trifluoromethyl)phenyl 388.33 ChemSpider ID: 898132-80-4 Enhanced metabolic stability (CF3 group)
Y044-1240 (Ev12) 3-phenyl Pyridin-2-yl 306.32 Available (5 mg) Research screening candidate
Quinazolinone derivatives (Ev3) Quinazolinone core Substituted phenyl ~300–350 Most active: 6-chloro-2-methyl InhA inhibitors (tuberculosis)

*Estimated based on Ev4; †Calculated from Ev2's molecular formula.

Impact of Substituents on Activity and Properties

Pyridazinone Core Modifications
  • Electron-Withdrawing Groups (Cl, CF3): The dichloro-substituted analog (Ev2) exhibits enhanced binding affinity due to increased electrophilicity, making it effective in inhibiting PRMT5 interactions . The trifluoromethyl group in Ev4 improves metabolic stability and lipophilicity, a common strategy in drug design .
Acetamide Side Chain Variations
  • 2-Ethylphenyl vs. Pyridinyl (Ev12): The pyridinyl group in Y044-1240 introduces nitrogen-based hydrogen bonding, which may enhance target engagement compared to the ethylphenyl group .
  • Sulfonyl and Azepane Groups (Ev2): The 3-sulfonyl-4-methylphenyl substituent in Ev2’s acetamide side chain likely contributes to solubility and enzyme-substrate recognition .
Core Scaffold Differences
  • Pyridazinone vs. Quinazolinone (Ev3): Quinazolinone derivatives (e.g., 6-chloro-2-methyl analog) demonstrate potent antitubercular activity via enoyl-ACP reductase inhibition, suggesting core-dependent target specificity .

Q & A

Q. What are the standard synthetic routes for preparing N-(2-ethylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:

Pyridazinone core formation : Cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under reflux in ethanol .

Acetamide coupling : Reacting the pyridazinone intermediate with 2-(2-ethylphenylamino)acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF at 0–25°C .

  • Optimization :
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during amide bond formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., ethylphenyl and pyridazinone moieties) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) verify purity and detect trace impurities .
  • Mass spectrometry (HRMS) : Exact mass analysis validates molecular formula (e.g., C₂₀H₂₁N₃O₂) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for pyridazinone-acetamide derivatives?

  • Methodological Answer : Contradictions often arise from varying assay conditions or substituent effects. Strategies include:
  • Orthogonal assays : Compare results from enzyme inhibition (e.g., COX-2) and cell-based viability assays (MTT) to distinguish direct target engagement vs. off-target effects .
  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions between the ethylphenyl group and hydrophobic enzyme pockets, explaining potency variations .
  • Meta-analysis : Aggregate data from structurally related compounds (e.g., fluorophenyl vs. methoxyphenyl analogs) to identify trends in bioactivity .

Q. What experimental designs are recommended for evaluating the compound’s anti-inflammatory mechanisms?

  • Methodological Answer : A tiered approach is advised:

In vitro enzyme inhibition : Test COX-1/COX-2 inhibition using fluorometric kits (IC₅₀ determination) .

Cellular models : Measure TNF-α/IL-6 secretion in LPS-stimulated macrophages (ELISA) .

In vivo validation : Use murine carrageenan-induced paw edema models, with dose ranges of 10–50 mg/kg (oral administration) .

  • Controls : Include indomethacin (COX inhibitor) and vehicle-only groups.

Q. How can researchers optimize the compound’s metabolic stability for preclinical development?

  • Methodological Answer :
  • Microsomal assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., pyridazinone oxidation). LC-MS/MS tracks metabolite formation .
  • Structural tweaks : Introduce electron-withdrawing groups (e.g., -F) on the phenyl ring to reduce CYP450-mediated degradation .
  • Prodrug strategies : Mask the acetamide moiety as an ester to enhance oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.